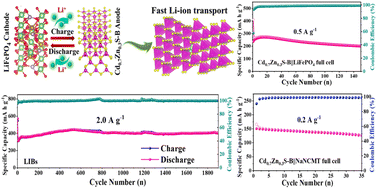Twin boundary CdxZn1−xS: a new anode for high reversibility and stability lithium/sodium-ion batteries†
Journal of Materials Chemistry A Pub Date: 2022-10-17 DOI: 10.1039/D2TA06090F
Abstract
Defect engineering is considered an effective strategy to improve the electrochemical performance of batteries because of its ability to promote ion diffusion and increase reactive sites in electrode materials. Twin boundaries as interfacial defects offer new opportunities for ion transport in nanomaterials. In this work, CdxZn1−xS with twin boundaries (CdxZn1−xS-B) was designed and fabricated based on the theories of crystal structure analysis and density functional theory (DFT) calculations. We demonstrate that the introduction of Zn into CdS to form CdxZn1−xS-B enables fast lithium-ion diffusion and enhances structural stability. Its reversible specific capacity is approximately four times that of its corresponding single metal sulfide electrode and the cycle stability is significantly better than that of CdxZn1−xS without twin boundaries. Notably, Cd0.7Zn0.3S-B delivers a high specific capacity of 404.8 mA h g−1 at 2.0 A g−1 after 1900 cycles, and the Cd0.7Zn0.3S-B||LiFePO4 full cell maintained a capacity retention of 84.3% after 150 cycles at 500 mA g−1. Cd0.7Zn0.3S-B also shows excellent sodium storage performance. This study demonstrates that designing electrode materials via introducing twin boundaries can promote the development of next generation rechargeable batteries.


Recommended Literature
- [1] Embroidered electrochemical sensors for biomolecular detection†
- [2] Tracking mitochondrial viscosity in living systems based on a two-photon and near red probe†
- [3] Quantification of glycoalkaloids in tomato plants by time-resolved fluorescence using a europium chelator entrapped in liposomes
- [4] Enhanced photocatalytic hydrogen peroxide production activity of imine-linked covalent organic frameworks via modification with functional groups†
- [5] Engineering Er3+-sensitized nanocrystals to enhance NIR II-responsive upconversion luminescence†
- [6] Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime†
- [7] Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon†
- [8] Front cover
- [9] One-electron bonds are not “half-bonds”
- [10] Back cover

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 113305-56-9
-
CAS no.: 13490-74-9
-
CAS no.: 183506-66-3









